molecular formula C15H22N2O2 B5435919 N-(3-methoxyphenyl)-N'-(2-methylcyclohexyl)urea

N-(3-methoxyphenyl)-N'-(2-methylcyclohexyl)urea

Cat. No. B5435919
M. Wt: 262.35 g/mol
InChI Key: NEXRKNUCOVWCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-N'-(2-methylcyclohexyl)urea, also known as AG490, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of Janus kinase 2 (JAK2), a tyrosine kinase that plays a crucial role in signaling pathways involved in cell proliferation, differentiation, and survival.

Mechanism of Action

N-(3-methoxyphenyl)-N'-(2-methylcyclohexyl)urea inhibits JAK2 by binding to its active site and preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of various cellular processes, including cell proliferation, differentiation, and survival. This compound has been shown to inhibit JAK2-mediated signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-N'-(2-methylcyclohexyl)urea has several advantages for lab experiments, including its high potency and specificity for JAK2 inhibition. However, this compound has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of N-(3-methoxyphenyl)-N'-(2-methylcyclohexyl)urea in scientific research. One potential application is the development of this compound-based therapies for cancer and autoimmune disorders. Another direction is the investigation of the role of JAK2 in the regulation of stem cell function and tissue regeneration. Additionally, the development of more potent and selective JAK2 inhibitors may provide new opportunities for the treatment of various diseases.

Synthesis Methods

N-(3-methoxyphenyl)-N'-(2-methylcyclohexyl)urea is synthesized by reacting 3-methoxyaniline with 2-methylcyclohexylisocyanate in the presence of a base, followed by the addition of a reducing agent. The resulting product is purified by recrystallization to obtain this compound in high yield and purity.

Scientific Research Applications

N-(3-methoxyphenyl)-N'-(2-methylcyclohexyl)urea has been extensively used in scientific research to investigate the role of JAK2 in various cellular processes. It has been shown to inhibit JAK2-mediated signaling pathways, leading to the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been used to study the role of JAK2 in various diseases, including cancer, inflammation, and autoimmune disorders.

properties

IUPAC Name

1-(3-methoxyphenyl)-3-(2-methylcyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-6-3-4-9-14(11)17-15(18)16-12-7-5-8-13(10-12)19-2/h5,7-8,10-11,14H,3-4,6,9H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXRKNUCOVWCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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